molecular formula C18H15N3O3S B5089999 3-(4-Methoxybenzamido)-N-(1,3-thiazol-2-yl)benzamide CAS No. 5964-78-3

3-(4-Methoxybenzamido)-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B5089999
CAS No.: 5964-78-3
M. Wt: 353.4 g/mol
InChI Key: JMLGFNVLDXUEOP-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzamido)-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzamido)-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of 4-Methoxybenzoyl Chloride: This is achieved by reacting 4-methoxybenzoic acid with thionyl chloride under reflux conditions.

    Amidation Reaction: The 4-methoxybenzoyl chloride is then reacted with 2-aminothiazole in the presence of a base such as triethylamine to form the desired amide bond.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzamido)-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The amide bond can be reduced to an amine under specific conditions.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles like amines and thiols can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-hydroxybenzamide derivatives, while reduction of the amide bond can produce corresponding amines.

Scientific Research Applications

3-(4-Methoxybenzamido)-N-(1,3-thiazol-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(4-Methoxybenzamido)-N-(1,3-thiazol-2-yl)benzamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Hydroxybenzamido)-N-(1,3-thiazol-2-yl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(4-Chlorobenzamido)-N-(1,3-thiazol-2-yl)benzamide: Contains a chlorine atom in place of the methoxy group.

Uniqueness

3-(4-Methoxybenzamido)-N-(1,3-thiazol-2-yl)benzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

Properties

IUPAC Name

3-[(4-methoxybenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-24-15-7-5-12(6-8-15)16(22)20-14-4-2-3-13(11-14)17(23)21-18-19-9-10-25-18/h2-11H,1H3,(H,20,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLGFNVLDXUEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367221
Record name 3-(4-Methoxybenzamido)-N-(1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5964-78-3
Record name 3-(4-Methoxybenzamido)-N-(1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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